Cas no 10438-16-1 (Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI))
![Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI) structure](https://de.kuujia.com/scimg/cas/10438-16-1x500.png)
10438-16-1 structure
Produktname:Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI)
Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI)
- (3β)-18,19-Didehydro-10-methoxy-16-[(R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]-17-norcorynan
- Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4
- Cinchophyllamine
- 3-ethenyl-9-methoxy-2-[(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine
- (2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine
- (3beta)-18,19-Didehydro-10-methoxy-16-[(R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]-17-
- DTXSID90908945
- 10438-16-1
- 3-beta,17-beta-Cinchophylline
- 17-Norcorynan, 18,19-didehydro-10-methoxy-16-(2,3,4,9-tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-yl)-, (3-beta,16(R))-
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- Inchi: InChI=1S/C31H36N4O2/c1-4-18-17-35-12-10-23-25-16-21(37-3)6-8-27(25)34-31(23)29(35)14-19(18)13-28-30-22(9-11-32-28)24-15-20(36-2)5-7-26(24)33-30/h4-8,15-16,18-19,28-29,32-34H,1,9-14,17H2,2-3H3/t18-,19+,28+,29+/m0/s1
- InChI-Schlüssel: MKRBLBZRPCFROB-IUSJDPGBSA-N
- Lächelt: COC1C=CC2=C(C3CCN[C@H](C[C@H]4[C@@H](C=C)CN5[C@@H](C6NC7C=CC(=CC=7C=6CC5)OC)C4)C=3N2)C=1
Berechnete Eigenschaften
- Genaue Masse: 496.28382640g/mol
- Monoisotopenmasse: 496.28382640g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 5
- Komplexität: 825
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topologische Polaroberfläche: 65.3Ų
Indolo[2,3-a]quinolizine,3-ethenyl-1,2,3,4,6,7,12,12b-octahydro-9-methoxy-2-[[(1R)-2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2R,3R,12bR)- (9CI) Verwandte Literatur
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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